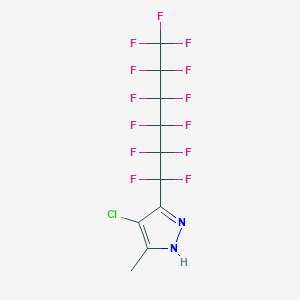

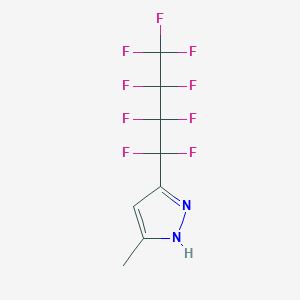

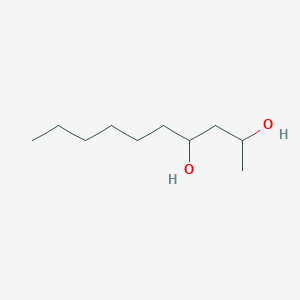

![molecular formula C17H22F3N3O4 B3031395 Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate CAS No. 306934-72-5](/img/structure/B3031395.png)

Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate

Übersicht

Beschreibung

The compound "Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate" is a chemical entity that appears to be related to a class of compounds that include tert-butyl groups and diazepane rings. These structures are often key intermediates in the synthesis of various biologically active compounds, such as Rho-kinase inhibitors and benziimidazole compounds .

Synthesis Analysis

The synthesis of related compounds involves several steps, including intramolecular cyclization and amination reactions. For instance, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of Rho-kinase inhibitor K-115, is synthesized through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Similarly, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is synthesized via amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate .

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, 4-(tert-Butyl)-4-nitro-1,1-biphenyl crystallizes in a monoclinic crystal system and its structure is stabilized by C-H···O interactions . Computational studies, including density functional theory (DFT) and Hartree-Fock (HF) methods, are used to compare the optimized geometry in the gas phase with solid-phase experimental data .

Chemical Reactions Analysis

The tert-butyl group in these compounds can participate in various chemical reactions. For instance, 4-nitro-1,2,3-triazole reacts with tert-butanol in concentrated sulfuric acid to yield 1-tert-butyl-4-nitro-1,2,3-triazole . This demonstrates the reactivity of the tert-butyl group in electrophilic aromatic substitution reactions under acidic conditions.

Physical and Chemical Properties Analysis

Compounds with tert-butyl groups and diazepane rings often exhibit interesting physical and chemical properties. For example, polyamides derived from 4-tert-butylcatechol are noncrystalline, readily soluble in polar solvents, and form transparent, flexible, and tough films. They also display high thermal stability, with glass transition temperatures above 200°C and 10% weight loss temperatures exceeding 480°C .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

The LC-MS/MS study by Barchańska et al. (2019) investigates the degradation processes of nitisinone, which shares a similar structural motif with the compound . The study aims to understand the stability of nitisinone under different conditions, identifying major degradation products that could inform the stability and reactivity of related compounds like Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate in analytical settings (Barchańska et al., 2019).

Environmental Science Applications

In environmental sciences, the focus on synthetic phenolic antioxidants (SPAs) by Liu and Mabury (2020) provides insights into the environmental occurrence, human exposure, and toxicity of SPAs. While this compound is not directly mentioned, understanding the behavior and fate of structurally related compounds in the environment can guide research on its environmental impact and degradation pathways (Liu & Mabury, 2020).

Organic Synthesis and Catalysis

The synthesis and application of related compounds in organic synthesis and catalysis are highlighted in several studies. For example, the review by Tafesh and Weiguny (1996) on the catalytic reduction of aromatic nitro compounds into amines, isocyanates, carbamates, and ureas using CO offers insights into the reactivity and potential catalytic applications of similar nitro compounds in synthetic chemistry (Tafesh & Weiguny, 1996).

Adsorption and Environmental Remediation

The study on adsorption of methyl tert-butyl ether (MTBE) from the environment by Vakili et al. (2017) explores the efficiency of various adsorbents in removing MTBE from water. This research could be extended to understand how compounds like this compound might interact with adsorbents for potential environmental remediation applications (Vakili et al., 2017).

Eigenschaften

IUPAC Name |

tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3N3O4/c1-16(2,3)27-15(24)22-8-4-7-21(9-10-22)13-6-5-12(17(18,19)20)11-14(13)23(25)26/h5-6,11H,4,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFXAYXIJMFMFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378456 | |

| Record name | tert-Butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

306934-72-5 | |

| Record name | tert-Butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

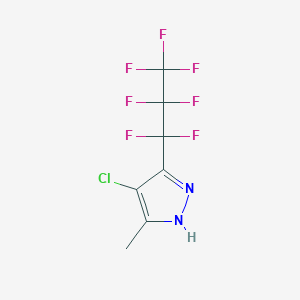

![2-[2,3-difluoro-4-(trifluoromethyl)phenyl]acetic Acid](/img/structure/B3031318.png)

![7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B3031335.png)